molecular formula C16H9N3O4S2 B4569724 5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4569724
M. Wt: 371.4 g/mol
InChI Key: HYYQOMXXWFIWNS-UHFFFAOYSA-N
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Description

5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C16H9N3O4S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is 371.00344812 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Dyes

Investigations into the electronic and spectral properties of furyl and thienyl benzazoles, including derivatives similar to 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, have demonstrated their potential as fluorescent dyes and biological fluorescent probes. These compounds exhibit promising characteristics required for such applications due to their unique electronic structures and photophysical properties (El’chaninov & Aleksandrov, 2016).

Ligands for Receptor Studies

Derivatives of furyl and pyrimidine, related to the compound , have been synthesized and analyzed for their potential as ligands for various receptors, such as the 5-HT7 receptors. These studies involve understanding the structure-activity relationships to elucidate the molecular features important for binding affinity, which can contribute to the development of new therapeutic agents (Strekowski et al., 2016).

Anticancer and Antibacterial Agents

Compounds structurally related to 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione have been explored for their potential as anticancer and antibacterial agents. The synthesis of novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown promising results in in vitro activity against various cancer cell lines and bacterial strains, highlighting the therapeutic potential of these compounds (Hafez, Alsalamah, & El-Gazzar, 2017).

Coordination Chemistry

The compound's structural motifs are relevant in the study of coordination chemistry, particularly in the formation of metal–organic frameworks (MOFs) and coordination polymers. Research involving nitrogen-containing heterocyclic thioether ligands, akin to the structure of the compound, with silver(I) ions has led to diverse metal–organic supramolecular architectures, from dinuclear to three-dimensional structures. These findings contribute to the understanding of how ligand structure influences the assembly and properties of coordination compounds (Zheng et al., 2003).

Properties

IUPAC Name

5-[[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4S2/c20-13-9(14(21)19-15(22)18-13)7-8-5-6-12(23-8)25-16-17-10-3-1-2-4-11(10)24-16/h1-7H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYQOMXXWFIWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

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